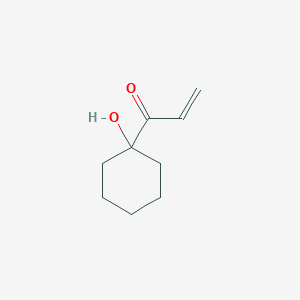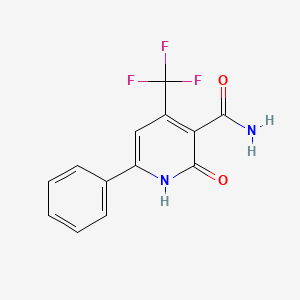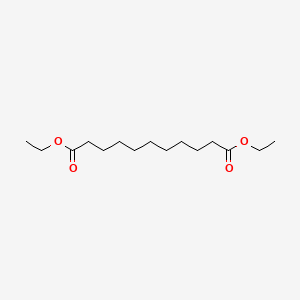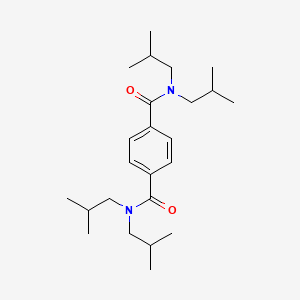
1,4-Benzenedicarboxamide, N,N,N',N'-tetrakis(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two carboxamide groups attached to a benzene ring, with each carboxamide group further substituted with two 2-methylpropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- typically involves the reaction of 1,4-benzenedicarboxylic acid with an appropriate amine, such as 2-methylpropylamine, under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the carboxamide groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups into amine groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring or the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedicarboxamide, n,n’-bis(2-hydroxyphenyl)-
- 1,4-Benzenedicarboxamide, N1,N1,N4,N4-tetrakis(2-oxiranylmethyl)-
Uniqueness
1,4-Benzenedicarboxamide, N,N,N’,N’-tetrakis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
15088-25-2 |
|---|---|
Fórmula molecular |
C24H40N2O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N-tetrakis(2-methylpropyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-17(2)13-25(14-18(3)4)23(27)21-9-11-22(12-10-21)24(28)26(15-19(5)6)16-20(7)8/h9-12,17-20H,13-16H2,1-8H3 |
Clave InChI |
ATXRKEAFJHQTPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)C(=O)N(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
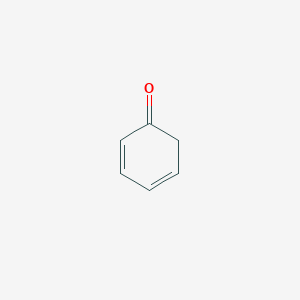
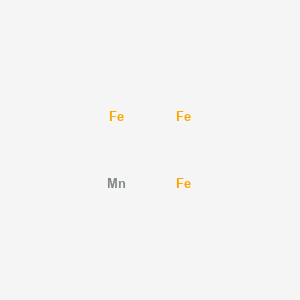
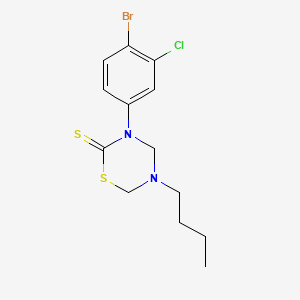

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
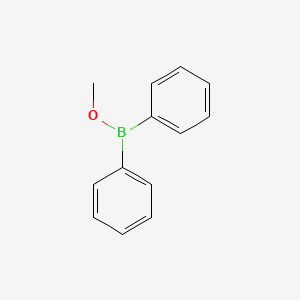



![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
